1-Iodo-2-(methoxymethoxy)-4-methylbenzene
Description
1-Iodo-2-(methoxymethoxy)-4-methylbenzene (CAS: 1309378-93-5) is a halogenated aromatic compound with the molecular formula C₉H₁₁IO₂ and a molar mass of 278.09 g/mol . The benzene ring is substituted at three positions:
- Methoxymethoxy group (-OCH₂OCH₃) at position 2, a bulky ether substituent that enhances solubility in polar solvents.
- Methyl group (-CH₃) at position 4, providing steric hindrance and electron-donating effects.
This compound is primarily utilized in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the iodine atom’s role as a leaving group. Its methoxymethoxy group also serves as a protecting group for hydroxyl functionalities in multistep syntheses .
Properties
IUPAC Name |
1-iodo-2-(methoxymethoxy)-4-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO2/c1-7-3-4-8(10)9(5-7)12-6-11-2/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBIXQAJMFATKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)I)OCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-2-(methoxymethoxy)-4-methylbenzene can be synthesized through several methods. One common approach involves the iodination of 2-(methoxymethoxy)-4-methylbenzene. This process typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atom into the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process .
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-2-(methoxymethoxy)-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: The methoxymethoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Major Products:
Substitution: Formation of azido, cyano, or organometallic derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of 2-(methoxymethoxy)-4-methylbenzene.
Scientific Research Applications
1-Iodo-2-(methoxymethoxy)-4-methylbenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of pharmaceutical compounds.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-iodo-2-(methoxymethoxy)-4-methylbenzene in chemical reactions involves the activation of the benzene ring by the electron-withdrawing iodine atom. This activation facilitates nucleophilic substitution reactions. The methoxymethoxy group can undergo oxidation or reduction, leading to the formation of various functional groups. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
1-Iodo-4-methoxy-2-methylbenzene (CAS: 186583-59-5, C₈H₉IO, 248.06 g/mol) differs in substituent positions:
- Iodine at position 1.
- Methoxy group (-OCH₃) at position 4.
- Methyl group at position 2.
| Property | 1-Iodo-2-(methoxymethoxy)-4-methylbenzene | 1-Iodo-4-methoxy-2-methylbenzene |
|---|---|---|
| Molecular Formula | C₉H₁₁IO₂ | C₈H₉IO |
| Molar Mass (g/mol) | 278.09 | 248.06 |
| Substituent at Position 2 | -OCH₂OCH₃ | -CH₃ |
| Key Reactivity | Halogen bonding (I···O) likely | Reduced steric hindrance |
Substituent Group Variations
1-Iodo-4-methoxy-2-nitrobenzene (C₇H₆INO₃, 295.03 g/mol) replaces the methyl and methoxymethoxy groups with a nitro (-NO₂) and methoxy group:
- Nitro group at position 2 (strong electron-withdrawing effect).
- Methoxy group at position 4.
| Property | This compound | 1-Iodo-4-methoxy-2-nitrobenzene |
|---|---|---|
| Electronic Effects | Electron-donating (-CH₃, -OCH₂OCH₃) | Electron-withdrawing (-NO₂) |
| Halogen Bonding | Possible I···O interactions | Strong I···O (3.03 Å observed) |
| Melting Point | Not reported | Single-crystal structure resolved |
The nitro group in the latter compound facilitates stronger halogen bonding (I···O distance: 3.03 Å), influencing crystal packing and stability .
Halogen-Substituted Analogues
2-Bromo-4-iodo-1-methoxybenzene (CAS: 98273-59-7, C₇H₆BrIO, 312.93 g/mol) features bromine and iodine on the ring:
- Bromine at position 2.
- Iodine at position 4.
| Property | This compound | 2-Bromo-4-iodo-1-methoxybenzene |
|---|---|---|
| Halogen Reactivity | Iodine more reactive in coupling | Bromine less polarizable |
| Applications | Cross-coupling reactions | Intermediate in dye synthesis |
The larger size and polarizability of iodine enhance its utility in cross-coupling compared to bromine .
Functional Group Complexity
4-Iodo-2-(methoxymethyl)-1-methylbenzene (CAS: 2741727-73-9, C₉H₁₁IO, 262.09 g/mol) replaces methoxymethoxy with methoxymethyl (-CH₂OCH₃):
| Property | This compound | 4-Iodo-2-(methoxymethyl)-1-methylbenzene |
|---|---|---|
| Substituent at Position 2 | -OCH₂OCH₃ | -CH₂OCH₃ |
| Steric Bulk | Higher | Lower |
| Synthetic Utility | Protecting group applications | Limited due to linear structure |
The methoxymethoxy group’s bifurcated oxygen atoms offer superior protection for hydroxyl groups compared to methoxymethyl .
Biological Activity
1-Iodo-2-(methoxymethoxy)-4-methylbenzene is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
This compound is characterized by the presence of an iodine atom and a methoxymethoxy group, which can influence its reactivity and biological interactions. The compound can undergo various chemical reactions, including:
- Substitution Reactions: The iodine atom can be substituted by nucleophiles, which may lead to the formation of different derivatives.
- Oxidation Reactions: The methoxymethoxy group can be oxidized to yield aldehydes or carboxylic acids.
- Reduction Reactions: The compound can be reduced to modify functional groups or remove the iodine atom.
These reactions are significant for synthesizing analogs that may exhibit enhanced biological activities.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets. The iodine atom may participate in halogen bonding, affecting the compound's binding affinity to proteins or enzymes. Additionally, metabolic transformations of the methoxymethoxy group could lead to active metabolites that exert biological effects.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain iodinated compounds demonstrate antibacterial activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves disruption of bacterial cell membranes, leading to cell death.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | MRSA |
| Osajin | 2 | MRSA |
| Other Iodinated Compounds | 2-4 | E. faecalis |
Study 1: Antibacterial Activity
A study investigated the antibacterial properties of iodinated phenolic compounds against MRSA and E. faecalis. The results indicated that these compounds could significantly inhibit bacterial growth at low concentrations, suggesting their potential as therapeutic agents in treating resistant infections.
Study 2: Anticancer Activity
Another research effort focused on evaluating the antiproliferative effects of methoxymethylated phenolic compounds on cancer cell lines. Results showed that certain derivatives could induce apoptosis in HeLa cells, highlighting their potential for cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
